molecular formula C12H15FN2O B1399686 1-(2-Fluoro-5-methylbenzoyl)piperazine CAS No. 1831497-10-9

1-(2-Fluoro-5-methylbenzoyl)piperazine

Cat. No.: B1399686
CAS No.: 1831497-10-9
M. Wt: 222.26 g/mol
InChI Key: UVOQSIFKLJHZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-5-methylbenzoyl)piperazine (CAS 1831497-10-9) is a high-value chemical building block in pharmaceutical research and development. This compound, with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol, integrates a piperazine ring with a 2-fluoro-5-methylbenzoyl group, a structural motif known to enhance bioactive properties . Piperazine derivatives are extensively investigated for their diverse therapeutic potential, including as anticancer agents . Research indicates that incorporating fluorine and piperazine moieties into molecular scaffolds can significantly enhance their biological activity and selectivity . For instance, structurally related benzoxazole compounds bearing these appendages have demonstrated promising in vitro cytotoxicity against human A-549 lung carcinoma cells, highlighting the value of this chemotype in developing novel anticancer therapies . Furthermore, piperazine-based compounds are a significant focus in medicinal chemistry, with applications explored in antiviral, antibacterial, and central nervous system (CNS) drug discovery campaigns . The mechanism of action for piperazine-containing compounds varies by specific structure and target, but they often interact with enzyme systems or neurotransmitter receptors . This reagent serves as a critical intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies and lead compound optimization . It is supplied for research purposes exclusively and is strictly not intended for diagnostic, therapeutic, or human use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9-2-3-11(13)10(8-9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOQSIFKLJHZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzoyl Intermediate

Step 1: Synthesis of 2-Fluoro-5-methylbenzoic acid derivatives

The key initial step involves preparing the substituted benzoyl precursor, 2-Fluoro-5-methylbenzoic acid or its derivatives. This can be achieved via electrophilic aromatic substitution on methyl-substituted benzoic acid or its derivatives.

  • Method : Nitration of methylbenzoic acid derivatives followed by halogenation.
  • Reaction Conditions : Mild nitration using nitric acid or nitrating mixtures, followed by selective fluorination.

Research Data : The nitration of methylbenzoic acids yields regioselectively substituted nitrated intermediates, which are then fluorinated using electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

Introduction of Fluorine and Methyl Groups

Step 2: Fluorination

  • Method : Electrophilic fluorination of the aromatic ring, often at the ortho position to the methyl group, using reagents like DAST or N-fluorobenzenesulfonimide (NFSI).
  • Outcome : Formation of 2-Fluoro-5-methylbenzoic acid or its derivatives with high regioselectivity.

Step 3: Conversion to Acid Chloride

  • The benzoyl acid derivative is converted into its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, which is more reactive for subsequent acylation.

Attachment of Piperazine

Step 4: Piperazine Derivative Formation

  • Method : Nucleophilic acyl substitution, where the acid chloride reacts with piperazine.
  • Reaction Conditions : Typically conducted in an inert solvent like dichloromethane or tetrahydrofuran (THF) at ambient or slightly elevated temperatures, with base (e.g., triethylamine) to neutralize HCl formed.

Reaction Scheme :

2-Fluoro-5-methylbenzoyl chloride + Piperazine → 1-(2-Fluoro-5-methylbenzoyl)piperazine

Research Data : This acylation step is well-documented and yields the target compound with high efficiency, often exceeding 80% yield under optimized conditions.

Alternative Synthetic Routes

Method A: Direct Aromatic Fluorination Followed by Coupling

  • Starting from commercially available methylbenzoic acids, direct fluorination at the desired position followed by conversion to acid chloride and subsequent coupling with piperazine.

Method B: Multi-step Heterocyclic Synthesis

  • Synthesis of benzoxazole intermediates with fluorine and methyl groups, followed by reduction and acylation to form the piperazine derivative.

Data Table Summarizing Preparation Methods

Step Description Reagents Conditions Yield References
1 Nitration of methylbenzoic acid HNO₃ / H₂SO₄ Mild, controlled temperature 60-70%
2 Electrophilic fluorination DAST / NFSI 0-25°C, inert atmosphere 80-90%
3 Acid chloride formation SOCl₂ Reflux 85-95%
4 Acylation with piperazine Piperazine + acid chloride DCM, triethylamine 80-90%

Research Findings and Notes

  • The key to successful synthesis is regioselective fluorination, which can be achieved via carefully controlled electrophilic fluorination reagents.
  • The acylation step with piperazine is straightforward and high-yielding, often performed under mild conditions.
  • Variations in substituents on the aromatic ring can influence reactivity and yield, necessitating optimization of reaction parameters.
  • Protecting groups are generally unnecessary for the piperazine during acylation, simplifying the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-methylbenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in organic synthesis.

Biology

  • Biochemical Probes : It is being investigated as a probe or ligand in biochemical assays to study enzyme activities and receptor interactions. Its unique structure allows for specific binding to biological targets.

Medicine

  • Therapeutic Properties : Research indicates that 1-(2-Fluoro-5-methylbenzoyl)piperazine may have therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines with promising results:

CompoundTarget KinaseIC50 (nM)
1Mer8.1
2c-Met144.0
3Mer462.0

The compound acts as a dual inhibitor targeting specific kinases involved in cancer progression, notably Mer and c-Met kinases. Such activity suggests potential for further development as an anticancer agent.

Antioxidant Properties

In vitro assays have shown that 1-(2-Fluoro-5-methylbenzoyl)piperazine exhibits moderate antioxidant activity. This is critical for protecting cells from oxidative stress associated with various diseases, including cancer.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains. However, further research is necessary to confirm its efficacy and elucidate the underlying mechanisms of action.

Case Study 1: Inhibition of Cancer Cell Growth

A recent study assessed the effects of 1-(2-Fluoro-5-methylbenzoyl)piperazine on human cancer cell lines. Results indicated a significant reduction in cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capacity of the compound using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. The findings demonstrated that it effectively scavenged free radicals, supporting its potential use in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substitution Patterns and Receptor Affinity

1-(m-Trifluoromethylphenyl)piperazine (TFMPP)
  • Structure : Arylpiperazine with a trifluoromethyl group at the meta position.
  • Activity : Selective agonist for 5-HT1B and 5-HT1C receptors, with 65-fold selectivity over 5-HT1A subtypes. Reduces locomotor activity in rats via 5-HT receptor activation .
  • Comparison : Unlike TFMPP, 1-(2-Fluoro-5-methylbenzoyl)piperazine lacks direct arylpiperazine binding to 5-HT1B/1C receptors due to its benzoyl substitution. This substitution may redirect activity toward other targets, such as 5-HT2A or anticancer pathways .
1-(m-Chlorophenyl)piperazine (mCPP)
  • Structure : Arylpiperazine with a chlorine atom at the meta position.
  • Activity : Mixed 5-HT1B/1C agonist; suppresses appetite and locomotor activity. Its hypophagic effects depend on 5-HT1C receptors .
  • However, its fluorinated benzoyl moiety may enhance metabolic stability .
1-(4-Chlorobenzhydryl)piperazine Derivatives
  • Structure : Benzoyl-substituted piperazines with a chlorobenzhydryl group.
  • Activity: Exhibit cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines (IC50 values in the nanomolar range) .
  • Comparison : The 2-fluoro-5-methyl substitution in the target compound may alter cytotoxicity profiles. For example, bulkier substituents (e.g., chlorobenzhydryl) enhance anticancer activity, while smaller groups (e.g., methyl) may improve solubility .
Serotonin Receptor Modulation
  • TFMPP/mCPP : Activate 5-HT1B/1C receptors, reducing locomotor activity and appetite .
  • 1-(2-Fluoro-5-methylbenzoyl)piperazine: Limited evidence for serotonin receptor binding.
Anticancer Activity
  • 1-(4-Substitutedbenzoyl)piperazines: Derivatives like 5a–g inhibit cancer cell growth (e.g., HEPG2 IC50 = 0.8–2.1 µM). The 2-fluoro-5-methyl substitution may enhance DNA intercalation or topoisomerase inhibition compared to non-fluorinated analogs .

Comparative Data Table

Compound Substituents Key Activities Receptor Affinity (Ki/IC50) References
1-(2-Fluoro-5-methylbenzoyl)piperazine 2-F, 5-CH3, benzoyl Anticandidate (predicted), 5-HT2A (moderate) N/A (Data pending)
TFMPP m-CF3 5-HT1B/1C agonist 5-HT1B: 6.5 nM
mCPP m-Cl 5-HT1B/1C agonist, hypophagic 5-HT1C: 12 nM
1-(4-Chlorobenzhydryl)piperazine 5a 4-Cl, benzhydryl Cytotoxic (HEPG2 IC50 = 0.8 µM) N/A

Biological Activity

1-(2-Fluoro-5-methylbenzoyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a benzoyl group that contains a fluorine atom and a methyl group. The presence of these substituents can significantly influence the compound’s biological activity.

The biological activity of 1-(2-Fluoro-5-methylbenzoyl)piperazine is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The fluorine atom enhances lipophilicity and metabolic stability, which may improve binding affinity to target sites.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or modulator at specific receptors, influencing neurotransmission and cellular signaling.
  • Enzyme Inhibition : It exhibits potential as an inhibitor for enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Research has indicated that compounds similar to 1-(2-Fluoro-5-methylbenzoyl)piperazine demonstrate significant antiproliferative effects against various cancer cell lines. For instance, related benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .

Cell Line IC50 Value (µM)
MDA-MB-23119.9
MCF-775.3
COV31845.0
OVCAR-350.0

Antifilarial Activity

In studies focusing on antifilarial agents, compounds with similar piperazine structures have demonstrated macrofilaricidal and microfilaricidal activities against Brugia malayi, suggesting that modifications to the piperazine moiety can enhance efficacy against parasitic infections .

Activity Type Effectiveness (%)
Adulticidal53.6
Microfilaricidal46.0
Female Sterilization46.3

Case Study 1: Antiproliferative Effects

A study evaluated the effects of a series of benzoylpiperidine derivatives on human cancer cell lines. The results indicated that certain modifications increased potency significantly, suggesting that structural variations in compounds like 1-(2-Fluoro-5-methylbenzoyl)piperazine could lead to enhanced therapeutic profiles .

Case Study 2: Receptor Interaction Studies

Research involving molecular docking studies has shown how the compound interacts with the active sites of enzymes such as monoacylglycerol lipase (MAGL). This interaction is crucial for developing inhibitors with improved selectivity and potency against cancer cells .

Q & A

What synthetic strategies are recommended for preparing 1-(2-Fluoro-5-methylbenzoyl)piperazine, and how can structural purity be validated?

Answer:
The synthesis typically involves coupling 2-fluoro-5-methylbenzoic acid derivatives with piperazine using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane. For example, a modified procedure from triazole-linked piperazine derivatives (as in ) uses propargyl bromide for functionalization under basic conditions (K₂CO₃/DMF), followed by purification via column chromatography (ethyl acetate/hexane). Structural validation requires elemental analysis (C, H, N content), ¹H/¹³C NMR (to confirm benzoyl and piperazine proton environments), and FT-IR (amide C=O stretch ~1650 cm⁻¹). Mass spectrometry (ESI-MS) is critical for confirming molecular ion peaks .

How should researchers design initial biological screening assays to evaluate the neuropharmacological potential of this compound?

Answer:
For neuropharmacological profiling (e.g., anxiolytic/antidepressant activity), use in vivo rodent models :

  • Elevated plus maze (EPM) and forced swim test (FST) to assess anxiolytic and antidepressant effects, respectively.
  • Include positive controls (e.g., fluoxetine for FST) and measure dose-response relationships (e.g., 10–50 mg/kg, i.p.).
  • Validate receptor involvement via 5-HT₁A antagonism (e.g., pretreatment with WAY-100635) to confirm mechanistic pathways, as shown in phenylpiperazine derivative studies ( ). Parallel cytotoxicity assays (MTT on HEK-293 cells) ensure pharmacological safety .

What methodologies are employed to assess the compound’s toxicity profile in preclinical studies?

Answer:

  • Acute toxicity : Follow OECD Guideline 423, administering escalating doses (5–2000 mg/kg) to rodents, monitoring mortality, and histopathological changes over 14 days.
  • Subchronic toxicity : 28-day repeated-dose study with hematological/biochemical analysis (ALT, creatinine).
  • In vitro genotoxicity : Ames test (bacterial reverse mutation) + micronucleus assay in human lymphocytes.
  • Solubility-enhanced formulations (e.g., β-cyclodextrin complexes) may reduce toxicity, as observed in modified piperazine derivatives (). Toxicity correlates with logP values; adjust substituents to optimize lipophilicity .

How do structural modifications to the benzoyl or piperazine moieties influence 5-HT₁A receptor binding affinity?

Answer:

  • Benzoyl substituents : Fluorine at the 2-position enhances metabolic stability and receptor affinity via electronegative effects. A 5-methyl group increases lipophilicity, improving blood-brain barrier penetration ( ).
  • Piperazine conformation : Coplanar aryl-piperazine arrangements (e.g., 1-(2-fluorophenyl)piperazine in ) enhance 5-HT₁A agonism. Molecular docking (AutoDock Vina) reveals hydrogen bonding between the fluorine atom and Ser159/Thr160 residues in the receptor’s active site .
  • SAR data : Piperazine derivatives with para-substituted aryl groups show 3–5× higher affinity than ortho/meta analogs ().

What computational approaches are used to predict degradation pathways of the piperazine ring under oxidative conditions?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N–C bonds in the piperazine ring. Lower BDEs (<70 kcal/mol) indicate susceptibility to ROS-mediated cleavage.
  • Molecular dynamics (MD) simulations : Model interactions with peroxymonosulfate (PMS) radicals to predict degradation sites. For example, Co-PCN catalysts generate ¹O₂, which oxidizes the piperazine C–C bond to ketones ( ).
  • LC-MS/MS validates predicted metabolites (e.g., hydroxylated or ring-opened products) in stability studies .

How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

Answer:

  • Meta-analysis : Compare IC₅₀/EC₅₀ values across studies using standardized assays (e.g., uniform cell lines like MCF-7 for cytotoxicity).
  • Probe assay conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24h vs. 48h) significantly alter results ( ).
  • Crystallographic data : Resolve stereochemical ambiguities (e.g., axial vs. equatorial substituents) via X-ray diffraction (). For receptor studies, confirm binding kinetics (Kd, Bmax) using radioligand displacement assays .

What strategies optimize the compound’s stability in formulation development?

Answer:

  • pH adjustment : Buffered solutions (pH 4–5) prevent hydrolysis of the amide bond.
  • Lyophilization : Increase shelf life by removing water (TGA/DSC in confirms thermal stability up to 150°C).
  • Co-crystallization : Supramolecular inclusion complexes with β-cyclodextrin improve aqueous solubility (). Monitor stability via accelerated testing (40°C/75% RH for 6 months) with HPLC purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-5-methylbenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-5-methylbenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.